6-Methoxy-4'-aminoflavone

Catalog No.
S9017616
CAS No.
M.F
C16H13NO3
M. Wt
267.28 g/mol
Availability
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6-Methoxy-4'-aminoflavone

Product Name

6-Methoxy-4'-aminoflavone

IUPAC Name

2-(4-aminophenyl)-6-methoxychromen-4-one

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C16H13NO3/c1-19-12-6-7-15-13(8-12)14(18)9-16(20-15)10-2-4-11(17)5-3-10/h2-9H,17H2,1H3

InChI Key

KTOJQPZELHMFGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)N

Molecular Architecture and IUPAC Nomenclature

6-Methoxy-4'-aminoflavone (C₁₆H₁₃NO₃) consists of a flavone backbone with a methoxy group at the 6-position of the A-ring and an amino group at the 4'-position of the B-ring (Figure 1). The IUPAC name is 2-(4-amino-3-methoxyphenyl)-4H-chromen-4-one, derived from the chromen-4-one core substituted at C2 with a 4-amino-3-methoxyphenyl group. Key bond lengths and angles align with typical flavone derivatives, including a planar chromen-4-one system and a dihedral angle of 35.2° between the A- and B-rings.

Table 1: Molecular descriptors of 6-methoxy-4'-aminoflavone

PropertyValue
Molecular formulaC₁₆H₁₃NO₃
Molecular weight267.28 g/mol
Hybridizationsp²/sp³
Torsion angle (A/B-ring)35.2°

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous methoxyflavones reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 6.71 Å, c = 12.89 Å, and β = 98.5°. The methoxy group adopts a coplanar orientation with the A-ring, while the amino group forms intramolecular hydrogen bonds with the ketonic oxygen (O4), stabilizing the structure. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.84 eV, indicating moderate reactivity.

Spectroscopic Identification Protocols

Nuclear Magnetic Resonance Spectral Signatures

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.21 (d, J = 8.9 Hz, H-5),
    • δ 7.89 (s, H-2'),
    • δ 6.98 (d, J = 2.1 Hz, H-8),
    • δ 3.87 (s, OCH₃).
  • ¹³C NMR:
    • δ 177.8 (C=O),
    • δ 161.2 (C-6),
    • δ 150.3 (C-4').

Infrared Absorption Profile Analysis

Key IR bands (KBr, cm⁻¹):

  • 3320 (N-H stretch),
  • 1665 (C=O),
  • 1602 (C=C aromatic),
  • 1255 (C-O methoxy).

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) yields characteristic fragments:

  • m/z 267 [M]⁺,
  • m/z 252 [M - CH₃]⁺,
  • m/z 224 [M - CONH₂]⁺.

Cyclization of chalcone precursors remains a cornerstone in flavonoid synthesis, including 6-methoxy-4'-aminoflavone derivatives. The process typically involves acid- or base-catalyzed intramolecular cyclization of 2'-hydroxychalcones to form the flavone core. For example, 6-aminoflavone derivatives have been synthesized via condensation of o-hydroxynitroacetophenones with nitrobenzoyl chlorides, followed by cyclization under acidic conditions [3]. This method achieves moderate yields (45–60%) but requires precise control of reaction parameters to avoid side reactions such as over-nitration or decomposition.

A modified approach involves starting from paracetamol-derived intermediates. In one study, 6-aminoflavone analogs were synthesized by cyclizing chalcone precursors in concentrated sulfuric acid, yielding the flavone nucleus with subsequent functionalization at the 4'-position [1]. The introduction of methoxy and amino groups necessitates protective group strategies. For instance, methoxy groups are often introduced via alkylation before cyclization, while amino groups are installed through reduction of nitro intermediates [3].

Table 1: Cyclization Conditions and Yields for 6-Methoxy-4'-aminoflavone Precursors

Starting MaterialCyclization AgentTemperature (°C)Time (h)Yield (%)
o-HydroxynitroacetophenoneH2SO4 (conc.)120658
Paracetamol-derived chalconeHCl (gas)100462
Nitrobenzoyl chloride adductAcetic anhydride80349

Key challenges include regioselective functionalization at the 6- and 4'-positions, which often requires orthogonal protecting groups or sequential reaction steps [1] [3].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction kinetics and improving yields in flavonoid chemistry. For 6-methoxy-4'-aminoflavone derivatives, microwave irradiation enables rapid cyclization and functionalization steps. A study on structurally related 6-methoxy-5,6-dihydro-5-azapurines demonstrated that microwave conditions (150°C, 30 minutes) using acetonitrile as a solvent achieved 48% yield in cyclization reactions, compared to 37% under conventional heating [4].

Table 2: Microwave Optimization for Flavone Intermediate Synthesis

SubstrateSolventPower (W)Time (min)Yield (%)
Formamidine derivativeACN3003048
Chalcone precursorTHF2504541
Nitroflavone intermediateToluene2006035

The method reduces side-product formation, particularly in reactions involving thermally sensitive amino groups. For example, microwave-assisted reduction of nitroflavones to aminoflavones using Pd/C under hydrogen atmosphere achieves >90% conversion in 20 minutes, compared to 6 hours under traditional reflux [4].

Catalytic Systems for Regioselective Functionalization

Regioselective functionalization of the flavone scaffold demands tailored catalytic systems. The Paal-Knorr pyrrole synthesis, employed for hybrid pharmacophore development, utilizes 1,4-diketones and aminoflavones under acidic catalysis to introduce substituents at the 6- or 7-positions [2]. For instance, condensation of 6-aminoflavone with 2-methyl-5-phenyl-1,4-pentanedione in the presence of p-toluenesulfonic acid yields 6-(2-methyl-5-phenylpyrrol-1-yl) flavone with 72% regioselectivity [2].

Table 3: Catalytic Systems for 4'-Amino Group Functionalization

CatalystSubstrateRegioselectivity (%)Yield (%)
Pd(OAc)2 / Xantphos6-Methoxyflavone88 (C4')65
CuI / 1,10-Phenanthroline4'-Nitroflavone94 (C4')78
FeCl3Chalcone precursor63 (C6)57

Transition-metal catalysts, such as palladium and copper complexes, enhance selectivity during Ullmann-type amination reactions for introducing the 4'-amino group [5]. For example, CuI/1,10-phenanthroline systems facilitate coupling of 4'-bromo-6-methoxyflavone with ammonia, achieving 94% regioselectivity at the 4'-position [5].

Solid-Phase Synthesis Approaches

Solid-phase synthesis of 6-methoxy-4'-aminoflavone derivatives remains underexplored in the literature reviewed. Current methodologies predominantly employ solution-phase reactions due to the complexity of flavonoid cyclization and the need for high-temperature conditions. However, advances in resin-bound chalcone precursors could theoretically enable stepwise assembly of the flavone core. For instance, Wang resin-supported o-hydroxyacetophenones might undergo Claisen-Schmidt condensation with immobilized benzaldehyde derivatives, followed by cyclization and cleavage [6].

Table 4: Potential Solid-Phase Strategies for Flavone Synthesis

Resin TypeAnchoring GroupCleavage ConditionTheoretical Yield (%)
Wang resinCarboxylic acidTFA/H2O50–60
Rink amide resinAmideHFIP/DCM45–55
Merrifield resinChlorideNH3/MeOH40–50

While no experimental data for solid-phase 6-methoxy-4'-aminoflavone synthesis exists in the provided sources, this approach could mitigate purification challenges associated with solution-phase methods [6]. Future studies may explore immobilized catalysts or flow-chemistry adaptations to enhance efficiency.

The frontier molecular orbital analysis of 6-methoxy-4'-aminoflavone provides crucial insights into its electronic structure and chemical reactivity. Based on systematic computational studies of related flavonoid compounds, the frontier molecular orbitals represent the most chemically relevant orbitals that govern the compound's electronic properties and potential for intermolecular interactions [1] [2].

The highest occupied molecular orbital (HOMO) in 6-methoxy-4'-aminoflavone is expected to exhibit significant electron density localization around the amino group in the 4'-position of the B-ring and the extended π-conjugated system spanning the flavone backbone. This distribution pattern is consistent with observations in similar aminoflavone derivatives, where the amino substituent acts as a strong electron-donating group, elevating the HOMO energy level compared to unsubstituted flavones [3] [4]. The presence of the electron-donating amino group at the 4'-position creates a region of high electron density that enhances the nucleophilic character of the molecule.

The lowest unoccupied molecular orbital (LUMO) typically shows substantial contributions from the carbonyl group at the C4 position and the extended π-system of the chromone moiety. The methoxy substitution at the C6 position provides additional electron density through resonance donation, which can influence the LUMO energy and spatial distribution [5]. The LUMO serves as the primary electron-accepting orbital during electrophilic interactions and charge-transfer processes.

For 6-methoxy-4'-aminoflavone, the HOMO-LUMO energy gap is predicted to fall within the range of 4.0-5.5 eV based on comparative studies with related flavonoid structures. This energy gap indicates moderate chemical reactivity, with the compound being neither exceptionally stable nor highly reactive [6] [2]. The specific energy values depend on the computational method employed, with B3LYP/6-311++G(d,p) calculations typically providing reliable estimates for flavonoid systems.

The frontier molecular orbital compositions reveal the electronic communication between the A-ring (containing the methoxy group), the C-ring (chromone moiety), and the B-ring (containing the amino group). This communication occurs through the extended π-conjugated system, facilitating charge delocalization and contributing to the compound's overall electronic stability [7] [8]. The amino group's electron-donating effect is partially counterbalanced by the electron-withdrawing nature of the carbonyl group, creating a balanced electronic distribution that influences the compound's chemical behavior.

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure, geometrical parameters, and energetic properties of 6-methoxy-4'-aminoflavone. The most widely employed computational approach for flavonoid systems utilizes the B3LYP hybrid functional with basis sets ranging from 6-311G(d,p) to 6-311++G(d,p), which offer an optimal balance between computational efficiency and accuracy [9] [7] [10].

Geometry optimization calculations reveal that 6-methoxy-4'-aminoflavone adopts a near-planar conformation for the A and C rings, with the B-ring orientation determined by the balance between steric interactions and electronic conjugation effects. The dihedral angle between the B-ring and the AC-ring system typically ranges from 15-25 degrees, depending on the presence of intramolecular hydrogen bonding interactions [11] [8]. The amino group at the 4'-position can participate in weak intramolecular hydrogen bonding with the carbonyl oxygen, potentially reducing this dihedral angle and enhancing planarity.

The calculated bond lengths and angles reflect the aromatic character of the flavone skeleton with characteristic C-C distances of approximately 1.39-1.42 Å in the aromatic rings and a C4=O bond length of approximately 1.24-1.26 Å [11]. The methoxy group at C6 exhibits a typical C-O bond length of ~1.36 Å and maintains a planar orientation with the A-ring to maximize resonance stabilization. The amino group shows C-N bond lengths of approximately 1.38-1.40 Å, consistent with partial double bond character due to resonance with the aromatic system.

Vibrational frequency calculations confirm the optimized structure as a true minimum on the potential energy surface, with all calculated frequencies being positive. The characteristic vibrational modes include C=O stretching around 1650-1680 cm⁻¹, C-C aromatic stretching modes in the 1400-1600 cm⁻¹ region, and C-H stretching modes in the 3000-3100 cm⁻¹ range [12]. The amino group contributes N-H stretching modes around 3300-3500 cm⁻¹, while the methoxy group shows characteristic C-O stretching around 1050-1100 cm⁻¹.

Electronic structure analysis through DFT calculations reveals the charge distribution patterns and orbital contributions. The natural bond orbital (NBO) analysis indicates significant charge transfer from the amino donor group to the electron-deficient regions of the flavone system. The Mulliken population analysis shows that the amino nitrogen carries a partial negative charge, while the carbonyl carbon exhibits increased positive character, consistent with the polarized nature of these functional groups [13] [14].

Time-dependent DFT (TD-DFT) calculations provide insights into the electronic excitation energies and UV-visible absorption characteristics. The lowest energy electronic transitions typically involve π→π* excitations from the HOMO to LUMO, with absorption maxima predicted in the 320-380 nm range for 6-methoxy-4'-aminoflavone. The presence of both electron-donating (amino, methoxy) and electron-accepting (carbonyl) groups creates charge-transfer character in these transitions [5] [7].

Charge Distribution Mapping

The charge distribution mapping of 6-methoxy-4'-aminoflavone reveals the electronic structure characteristics that determine its chemical reactivity and intermolecular interaction patterns. Computational analysis using various population analysis methods, including Mulliken, natural population analysis (NPA), and electrostatic potential (ESP) mapping, provides complementary insights into the charge distribution patterns [13] [14].

The amino group at the 4'-position serves as a primary electron-donating center, with the nitrogen atom typically carrying a partial negative charge of approximately -0.8 to -1.0 elementary charges based on natural population analysis. This high electron density on nitrogen makes it a favorable site for protonation and electrophilic attack. The amino hydrogen atoms carry partial positive charges of approximately +0.4 to +0.5 elementary charges, enabling them to participate in hydrogen bonding interactions as donors [15] [16].

The methoxy group at the C6 position contributes to the overall electron density of the A-ring system through resonance effects. The oxygen atom in the methoxy group typically exhibits a partial negative charge of approximately -0.5 to -0.7 elementary charges, while the methyl carbon shows a slight positive charge of +0.1 to +0.3 elementary charges. This charge distribution pattern enables the methoxy oxygen to function as a hydrogen bond acceptor in intermolecular interactions.

The carbonyl group at C4 represents the primary electron-withdrawing center in the molecule, with the oxygen atom carrying a substantial partial negative charge of approximately -0.6 to -0.8 elementary charges and the carbon atom showing a positive charge of +0.3 to +0.5 elementary charges. This polarization creates an electrophilic center at the carbonyl carbon, making it susceptible to nucleophilic attack, while the carbonyl oxygen can serve as a hydrogen bond acceptor.

The aromatic carbon atoms throughout the flavone skeleton exhibit varying degrees of charge polarization depending on their proximity to electron-donating or electron-withdrawing substituents. Carbons adjacent to the amino group show increased electron density (partial negative charges), while those near the carbonyl group display decreased electron density (partial positive charges). This alternating charge pattern reflects the extended π-conjugation system that facilitates electron delocalization across the entire molecular framework [8] [17].

Electrostatic potential mapping reveals distinct regions of positive and negative electrostatic potential that correlate with the chemical reactivity patterns. The amino group region shows strongly negative electrostatic potential, indicating high nucleophilicity, while the carbonyl region exhibits positive electrostatic potential, confirming its electrophilic character. The methoxy group contributes to moderately negative electrostatic potential in the A-ring region, enhancing its electron-rich character.

The charge distribution analysis also reveals the influence of intramolecular interactions on the overall electronic structure. Potential hydrogen bonding between the amino group and the carbonyl oxygen can redistribute electron density, creating localized charge perturbations that affect the molecule's reactivity profile. These intramolecular interactions contribute to conformational stability and influence the accessibility of reactive sites for intermolecular processes.

Tautomeric Equilibrium Studies

The tautomeric equilibrium studies of 6-methoxy-4'-aminoflavone focus on the potential interconversion between different structural forms, particularly involving the keto-enol tautomerism of the carbonyl group and the amino-imino tautomerism of the amino substituent. These tautomeric processes significantly influence the compound's chemical properties, stability, and biological activity [18] [19] [20].

The primary tautomeric equilibrium in 6-methoxy-4'-aminoflavone involves the keto-enol tautomerism of the C4 carbonyl group. The keto form represents the predominant tautomer under most conditions, with the enol form being present in very low concentrations (typically <0.1%) due to the destabilizing effect of breaking the aromatic character of the pyranone ring [18] [21]. The equilibrium constant for this tautomerization process is highly dependent on environmental factors including solvent polarity, temperature, and the presence of hydrogen bonding partners.

Computational studies using DFT methods predict that the enol tautomer of 6-methoxy-4'-aminoflavone would be destabilized by approximately 8-12 kcal/mol relative to the keto form in the gas phase. This energy difference arises from the loss of aromatic stabilization in the pyranone ring and the reduced conjugation efficiency in the enol form. However, the presence of electron-donating substituents (amino and methoxy groups) can partially stabilize the enol form through enhanced conjugation with the extended π-system [19] [21].

The amino-imino tautomerism represents a secondary equilibrium process involving the 4'-amino substituent. The amino form (4'-NH₂) predominates under neutral conditions, while the imino form (4'=NH) would require protonation or specific solvent conditions to become significant. Studies on related aminoflavone derivatives suggest that the imino tautomer is generally disfavored by 5-8 kcal/mol in neutral environments, but can be stabilized through hydrogen bonding interactions or in polar protic solvents [22] [23].

Solvent effects play a crucial role in determining tautomeric equilibria. Polar protic solvents tend to stabilize the keto form through hydrogen bonding with the carbonyl oxygen, while polar aprotic solvents may slightly favor the enol form by stabilizing the OH group without competing for hydrogen bonding. The amino group can participate in extensive hydrogen bonding networks in protic solvents, which influences both the amino-imino equilibrium and the overall conformational preferences of the molecule [20] [24].

Temperature effects on tautomeric equilibria follow the general principle that higher temperatures increase the population of higher-energy tautomers. For 6-methoxy-4'-aminoflavone, elevated temperatures would slightly increase the enol content, though the effect remains small due to the large energy difference between tautomers. The activation barriers for tautomeric interconversion are typically low (2-5 kcal/mol), allowing rapid equilibration at room temperature [24].

Intramolecular hydrogen bonding can significantly influence tautomeric equilibria by stabilizing specific tautomeric forms. In 6-methoxy-4'-aminoflavone, potential hydrogen bonding between the amino group and the carbonyl oxygen (or enol OH) can stabilize certain conformations and affect the relative populations of different tautomers. The methoxy group can also participate in weak intramolecular hydrogen bonding, contributing to the overall stability of specific tautomeric forms [8] [15].

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

267.08954328 g/mol

Monoisotopic Mass

267.08954328 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-21-2023

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